Cas no 42384-33-8 (L-Phenylalanine,N-[(4-methylphenyl)sulfonyl]-, methyl ester)
L-Phenylalanine,N-[(4-methylphenyl)sulfonyl]-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- L-Phenylalanine,N-[(4-methylphenyl)sulfonyl]-, methyl ester
- methyl 2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate
- (S)-methyl 3-phenyl-2-(tosylamino)propanoate
- (S)-N-p-toluenesulfonyl-phenylalanine methyl ester
- AC1L7FJN
- CBDivE_007687
- methyl (2S)-2-(4-toluenesulfonamido)-3-phenylpropanoate
- methyl (S)-2-(4-methylphenylsulfonamido)-3-phenylpropanoate
- methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate
- N-(p-toluenesulfonyl)-L-phenylalanine methyl ester
- NSC339917
- Oprea1_105672
- STK968967
- BDBM50129951
- methyl (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate
- (S)-Methyl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate
- CHEMBL3627998
- SCHEMBL20335146
- 42384-33-8
- BS-32425
- (S)-Methyl2-(4-methylphenylsulfonamido)-3-phenylpropanoate
- METHYL (2S)-2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE
- methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate
- tosyl phenylalanine methyl ester
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- Inchi: 1S/C17H19NO4S/c1-13-8-10-15(11-9-13)23(20,21)18-16(17(19)22-2)12-14-6-4-3-5-7-14/h3-11,16,18H,12H2,1-2H3/t16-/m0/s1
- InChI Key: INTVRPHGRLWXBI-INIZCTEOSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N[C@H](C(=O)OC)CC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 333.10357
- Monoisotopic Mass: 333.103
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 471
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 80.8Ų
Experimental Properties
- Density: 1.233g/cm3
- Boiling Point: 492.8ºC at 760mmHg
- Flash Point: 251.9ºC
- Refractive Index: 1.571
- PSA: 72.47
- LogP: 3.52930
L-Phenylalanine,N-[(4-methylphenyl)sulfonyl]-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI50246-1g |
methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate |
42384-33-8 | 98% | 1g |
$187.00 | 2024-04-20 | |
| A2B Chem LLC | AI50246-5g |
methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate |
42384-33-8 | 98% | 5g |
$532.00 | 2024-04-20 | |
| A2B Chem LLC | AI50246-10g |
methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate |
42384-33-8 | 98% | 10g |
$923.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735742-1g |
Methyl tosyl-l-phenylalaninate |
42384-33-8 | 98% | 1g |
¥4013.00 | 2024-05-14 | |
| 1PlusChem | 1P00I8O6-1g |
methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate |
42384-33-8 | 98% | 1g |
$194.00 | 2025-02-28 | |
| 1PlusChem | 1P00I8O6-5g |
methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate |
42384-33-8 | 98% | 5g |
$566.00 | 2025-02-28 | |
| 1PlusChem | 1P00I8O6-10g |
methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate |
42384-33-8 | 98% | 10g |
$978.00 | 2025-02-28 |
L-Phenylalanine,N-[(4-methylphenyl)sulfonyl]-, methyl ester Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on L-Phenylalanine,N-[(4-methylphenyl)sulfonyl]-, methyl ester
Comprehensive Overview of L-Phenylalanine,N-[(4-methylphenyl)sulfonyl]-, methyl ester (CAS No. 42384-33-8)
L-Phenylalanine,N-[(4-methylphenyl)sulfonyl]-, methyl ester (CAS No. 42384-33-8) is a specialized organic compound widely utilized in pharmaceutical and biochemical research. This derivative of L-phenylalanine incorporates a tosyl (p-toluenesulfonyl) group and a methyl ester moiety, making it a valuable intermediate in peptide synthesis and drug development. Its unique structure enhances stability and reactivity, which is critical for applications in medicinal chemistry and enzyme inhibition studies.
The growing interest in amino acid derivatives like this compound is driven by advancements in targeted drug delivery and proteomics research. Researchers frequently search for "CAS 42384-33-8 applications" or "L-Phenylalanine derivatives in drug design," reflecting its relevance in modern therapeutics. The compound's tosyl protection strategy is particularly noteworthy, as it enables selective reactions in complex molecular environments, a topic often explored in organic synthesis forums and patent literature.
From an industrial perspective, L-Phenylalanine,N-[(4-methylphenyl)sulfonyl]-, methyl ester is synthesized through controlled esterification and sulfonylation processes. Its purity and yield are optimized for high-throughput screening (HTS) assays, aligning with the demand for precision chemistry in biopharmaceutical manufacturing. Recent discussions on green chemistry have also highlighted its potential for sustainable synthesis routes, addressing concerns about solvent waste reduction.
In analytical chemistry, this compound serves as a reference standard for HPLC and mass spectrometry due to its distinct UV absorption and fragmentation patterns. Queries like "CAS 42384-33-8 analytical methods" underscore its role in quality control labs. Furthermore, its chiral purity makes it indispensable for studies on stereoselective catalysis, a trending topic in asymmetric synthesis research.
The safety profile of 42384-33-8 complies with standard laboratory handling protocols, with no significant hazards reported under normal conditions. However, users often search for "storage conditions for sulfonylated amino acid esters," emphasizing the need for proper handling to maintain stability. Its compatibility with solid-phase peptide synthesis (SPPS) resins further expands its utility in combinatorial chemistry.
Emerging applications include its use in fluorescent probes and bioconjugation, where the tosyl group acts as a versatile linker. This aligns with the rising demand for multifunctional biomaterials in diagnostics. Patent databases reveal increasing filings involving this compound for kinase inhibitor designs, reflecting its strategic importance in oncological research.
In summary, L-Phenylalanine,N-[(4-methylphenyl)sulfonyl]-, methyl ester represents a nexus of traditional organic synthesis and cutting-edge biomedical innovation. Its adaptability across drug discovery pipelines and material science ensures sustained academic and industrial interest, making it a focal point for future structure-activity relationship (SAR) studies.
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